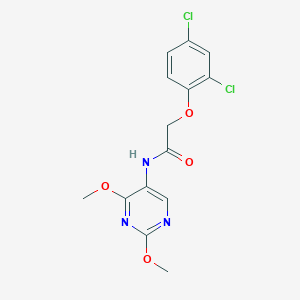

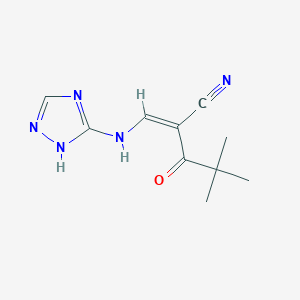

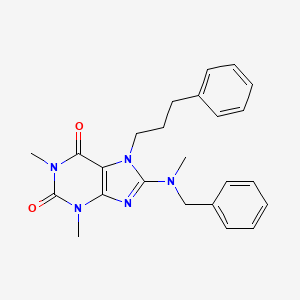

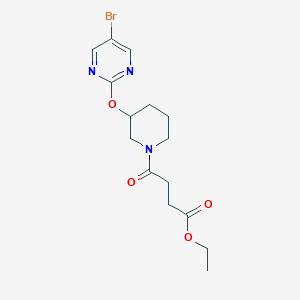

2-(2,2-Dimethylpropanoyl)-3-(5H-2,3,5-triazolylamino)prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest belongs to a class of chemicals that exhibit unique properties due to their structural configuration, including triazole rings and nitrile groups. Such compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

Research on similar compounds has shown that they can be synthesized through reactions involving copper(II) acetate with specific enaminonitriles, leading to moderate to good yields. For example, Yun and Kim (2002) detailed the synthesis of related compounds by treating N-aryl α-cyanoenamines with Cu(OAc)2·H2O, resulting in compounds with dimethyl and indolyl groups in moderate to good yields (Yun & Kim, 2002).

Molecular Structure Analysis

The structural analysis of these compounds typically involves advanced techniques such as NMR spectroscopy and X-ray crystallography. These methods provide insights into the molecular configuration, bonding patterns, and the spatial arrangement of atoms within the molecule, which are crucial for understanding their reactivity and properties.

Chemical Reactions and Properties

Compounds with triazole rings and nitrile groups participate in a variety of chemical reactions, including cycloadditions, nucleophilic attacks, and rearrangements. For instance, Toumi and Harizi (2006) explored regiospecific 1,3-dipolar cycloaddition reactions to synthesize 4-aryl-5,5-dimethyl-5H-1,2,3-triazoles, highlighting the versatility of these compounds in chemical synthesis (Toumi & Harizi, 2006).

科学的研究の応用

Heterocyclization Reactions

The compound has been utilized in heterocyclization reactions. Kornii et al. (2021) explored reactions of substituted 3,3-dichloroprop-2-enenitriles, including compounds with a structure similar to 2-(2,2-Dimethylpropanoyl)-3-(5H-2,3,5-triazolylamino)prop-2-enenitrile, with secondary aliphatic amines. These reactions yielded new 2,5-bis(alkylamino)-1,3-oxazole-4-carbonitriles, demonstrating the compound's utility in synthesizing novel heterocyclic compounds (Kornii et al., 2021).

Synthesis of Heteroarenes

Shi et al. (2018) developed a protocol for tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid. This method efficiently synthesizes a series of CMe2CF3-containing heteroarenes, potentially useful in drug discovery, highlighting the importance of 2,2-dimethylpropanoyl derivatives in pharmaceutical research (Shi et al., 2018).

Synthesis of Medicinally Relevant Compounds

Elinson et al. (2020) described a multicomponent approach to synthesize medicinally relevant compounds, including 5-aryl-chromeno[2,3-b]pyridines, using dimedone and related compounds. Their method demonstrates the utility of similar compounds in creating scaffolds promising for diverse medical applications (Elinson et al., 2020).

Synthesis of Organic Photovoltaic Materials

Irfan et al. (2015) conducted a quantum chemical investigation of trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN), closely related to the compound . They studied its electro-optical and charge-transport properties, highlighting the potential of similar compounds in organic photovoltaic materials (Irfan et al., 2015).

Glycoside and Glycosyl Ester Synthesis

Crich and Cai (2007) demonstrated the synthesis of beta-glucosides and alpha-mannosides using esters like 3-(2'-benzyloxyphenyl)-3,3-dimethylpropanoates, related to the compound . This research shows its significance in the stereocontrolled synthesis of glycosides, crucial in medicinal chemistry (Crich & Cai, 2007).

特性

IUPAC Name |

(2Z)-4,4-dimethyl-3-oxo-2-[(1H-1,2,4-triazol-5-ylamino)methylidene]pentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-10(2,3)8(16)7(4-11)5-12-9-13-6-14-15-9/h5-6H,1-3H3,(H2,12,13,14,15)/b7-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHVJKSLHIVKOC-ALCCZGGFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CNC1=NC=NN1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C\NC1=NC=NN1)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

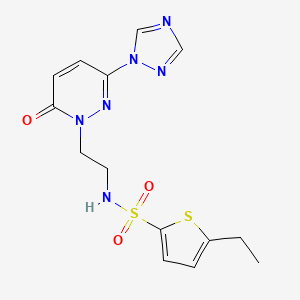

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2494618.png)

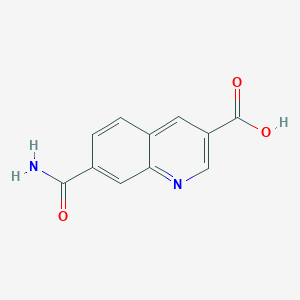

![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)

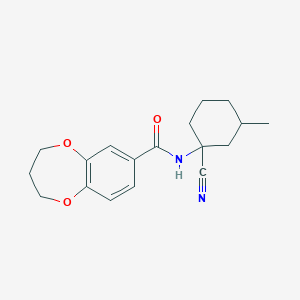

![1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2494621.png)

![N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2494624.png)

![4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid](/img/structure/B2494631.png)